(S)-3-Amino-2-fluoropropan-1-ol hydrochloride
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Overview
Description
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a fluorinated amino alcohol, which makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both an amino group and a fluorine atom in its structure imparts unique chemical properties that are exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-glycidol.
Amination: The amino group is introduced via reductive amination or other suitable methods, often involving the use of ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of (S)-3-amino-2-fluoropropanal.
Reduction: Formation of (S)-3-amino-2-fluoropropane.
Substitution: Formation of (S)-3-azido-2-fluoropropan-1-ol.
Scientific Research Applications
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of fluorinated amino acids and peptides, which are used in protein engineering and drug design.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-chloropropan-1-ol hydrochloride
- (S)-3-Amino-2-bromopropan-1-ol hydrochloride
- (S)-3-Amino-2-iodopropan-1-ol hydrochloride
Uniqueness
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity in various applications.
Properties
IUPAC Name |
(2S)-3-amino-2-fluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLUSCLLWMQRL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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